molecular formula C7H9NO3 B2988177 Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 1932464-50-0

Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B2988177
CAS No.: 1932464-50-0
M. Wt: 155.153
InChI Key: WQDCTFZCSJENFI-FBCQKBJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a fused cyclopropane and pyrrolidone ring system. This scaffold is notable for its conformational rigidity and stereochemical complexity, which make it valuable in medicinal chemistry for designing enzyme inhibitors and receptor modulators.

Key structural features include:

  • A bicyclo[3.1.0]hexane core with a 3-oxo group.
  • A methyl ester substituent at position 1.
  • Stereochemical specificity at positions 1S and 5S.

Properties

IUPAC Name

methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-6(10)7-3-4(7)2-5(9)8-7/h4H,2-3H2,1H3,(H,8,9)/t4-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDCTFZCSJENFI-FBCQKBJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor molecule through a series of chemical reactions, including esterification and cyclization steps. The reaction conditions often require precise temperature control and the use of catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

Compound Name Molecular Formula Key Substituents Yield/Synthesis Notes Reference
Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate C₈H₁₀O₄ Ethyl ester, 3-oxa bridge Commercial availability (CAS 184838-77-5)
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride C₈H₁₄ClNO₂ Methyl ester, 5-methyl group, hydrochloride Synthetic intermediate; molar mass 191.66 g/mol
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 6,6-dimethyl, hydrochloride salt Pharma intermediate (e.g., antiviral drugs)

Key Observations :

  • Ester Flexibility : Replacing the methyl ester with ethyl (e.g., CAS 184838-77-5) reduces steric hindrance but may alter metabolic stability .

Functional Group Variations in the Bicyclic Core

Compound Name Functional Modifications Pharmacological Relevance Reference
Ethyl (1S,5S,6R)-3-(4-methoxybenzyl)-5-methyl-2-oxo-6-vinyl-3-azabicyclo[3.1.0]hexane-1-carboxylate 4-Methoxybenzyl, vinyl, 5-methyl groups Intermediate in fused vinylcyclopropane synthesis
Narlaprevir (7JYC) Cyclohexyl, trifluoromethyl sulfonyl groups Protease inhibitor for hepatitis C
LY354740 Carboxylate, bicyclo[3.1.0]hexane core Anxiolytic via mGluR2/3 agonism (ED₅₀ 0.2–0.5 mg/kg)

Key Observations :

  • Biological Activity : LY354740 demonstrates that the bicyclo[3.1.0]hexane scaffold can achieve potent CNS activity without benzodiazepine-like side effects .
  • Antiviral Applications : Narlaprevir’s structure highlights the utility of azabicyclo[3.1.0]hexane carboxamides in targeting viral proteases .

Biological Activity

Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate, a compound belonging to the azabicyclo family, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its bicyclic structure, which includes a nitrogen atom in the ring system. Its molecular formula is C7H9NO3C_7H_9NO_3 with a molecular weight of 155.15 g/mol. The synthesis typically involves cyclization reactions and can be achieved through various methods including palladium-catalyzed reactions and other organic transformations .

Antiviral Properties

Recent studies have indicated that derivatives of azabicyclo compounds exhibit significant antiviral properties. For instance, related compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. This compound has shown promise as a potential lead compound in developing antiviral agents .

In vitro assays have demonstrated that certain analogs of this compound can inhibit viral replication effectively. For example, compounds with similar structural motifs have been reported to have inhibition constants (K_i) in the nanomolar range against Mpro, suggesting that modifications to the azabicyclo framework can enhance antiviral activity .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, azabicycles have been shown to interact with proteases by forming covalent bonds with catalytic residues, thus inhibiting their activity . This mechanism is particularly relevant in the context of viral infections where protease activity is essential for processing viral polyproteins.

Research Findings and Case Studies

Several studies provide insights into the biological activity of azabicyclo derivatives:

StudyCompoundActivityK_i (nM)EC50 (nM)
Study 1PF-07321332SARS-CoV-2 Mpro Inhibition3.1174.5
Study 2Analog ASARS-CoV-1 Mpro Inhibition0.2711364
Study 3Analog BGeneral Antiviral Activity-317

These studies highlight the potential of this compound and its derivatives in combating viral infections through targeted inhibition of critical enzymes.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of azabicyclo compounds is crucial for their development as therapeutic agents. Studies indicate that modifications to the structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties . For instance, some analogs demonstrate improved oral bioavailability and metabolic stability compared to others.

Safety profiles are also essential; preliminary toxicity assessments suggest that many azabicyclo derivatives exhibit low toxicity levels at therapeutic doses, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate?

  • Methodological Answer : Enantioselective synthesis can be achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere, as demonstrated in the reduction of nitriles to aldehydes . Protecting groups like tert-butyldiphenylsilyl (TBDPS) are critical for stabilizing intermediates during multi-step syntheses . Chiral resolution techniques, such as flash chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures), help isolate stereoisomers . Deprotection with HCl in 1,4-dioxane is effective for removing tert-butoxycarbonyl (Boc) groups without racemization .

Q. Which analytical techniques are optimal for confirming stereochemistry and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Key for verifying stereochemistry via coupling constants (e.g., J values for cyclopropane protons) and chemical shift patterns .
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for crystalline intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in cyclization reactions?

  • Methodological Answer : Discrepancies in reactivity (e.g., varying yields under similar conditions) require systematic validation:

Replicate Conditions : Compare solvent polarity (e.g., dichloromethane vs. acetone), temperature, and catalyst loading across studies .

Computational Modeling : Use DFT calculations to assess energy barriers for cyclization pathways .

In-Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and identify bottlenecks .

Q. What methodologies evaluate the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., HCV NS3 protease) using fluorogenic substrates (e.g., FRET-based assays) .
  • Cell-Based Models : Test cytotoxicity and efficacy in hepatocyte lines (e.g., Huh7) for antiviral activity .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity and thermodynamics .

Q. How can stability under varying pH and temperature conditions be systematically assessed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
  • HPLC Monitoring : Use C18 columns with UV detection (e.g., 210–254 nm) to quantify degradation products.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and compare to controls via LC-MS .

Q. What strategies isolate reactive intermediates during synthesis?

  • Methodological Answer :

  • Low-Temperature Quenching : Trap transient intermediates by cooling reactions to −78°C (dry ice/acetone bath) .
  • Scavenger Resins : Use polymer-bound reagents (e.g., trisamine resins) to remove excess reagents without chromatography .
  • In-Situ NMR : Monitor reactions in real-time using a probe-equipped NMR spectrometer to identify short-lived species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.